N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 946358-29-8
VCID: VC11941293
InChI: InChI=1S/C21H20ClN3O4S/c1-12-4-5-14(8-18(12)22)23-19(26)9-15-11-30-21(24-15)25-20(27)13-6-16(28-2)10-17(7-13)29-3/h4-8,10-11H,9H2,1-3H3,(H,23,26)(H,24,25,27)
SMILES: CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl
Molecular Formula: C21H20ClN3O4S
Molecular Weight: 445.9 g/mol

N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

CAS No.: 946358-29-8

Cat. No.: VC11941293

Molecular Formula: C21H20ClN3O4S

Molecular Weight: 445.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide - 946358-29-8

Specification

CAS No. 946358-29-8
Molecular Formula C21H20ClN3O4S
Molecular Weight 445.9 g/mol
IUPAC Name N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Standard InChI InChI=1S/C21H20ClN3O4S/c1-12-4-5-14(8-18(12)22)23-19(26)9-15-11-30-21(24-15)25-20(27)13-6-16(28-2)10-17(7-13)29-3/h4-8,10-11H,9H2,1-3H3,(H,23,26)(H,24,25,27)
Standard InChI Key BDFIISPZHXBPCB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,3-thiazole ring substituted at the 2-position with a benzamide group (3,5-dimethoxybenzamide) and at the 4-position with a carbamoylmethyl group linked to a 3-chloro-4-methylphenyl moiety . The thiazole ring, a heterocycle containing sulfur and nitrogen, is critical for electronic interactions in biological systems, while the methoxy and chloro substituents enhance lipophilicity and target binding.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC NameN-[4-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
CAS Number946358-29-8
Molecular FormulaC₂₁H₂₀ClN₃O₄S
Molecular Weight445.9 g/mol
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)C)OC
InChI KeyBDFIISPZHXBPCB-UHFFFAOYSA-N

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Thiazole Ring Formation: A Hantzsch thiazole synthesis between thiourea derivatives and α-halo ketones.

  • Carbamoylation: Introduction of the 3-chloro-4-methylphenyl carbamoyl group via amidation using coupling agents like EDC/HOBt .

  • Benzamide Attachment: Coupling of 3,5-dimethoxybenzoic acid to the thiazole amine using carbodiimide chemistry.

Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side reactions, with yields averaging 70–85% after purification .

Physicochemical Profiling

Computational predictions suggest:

  • LogP: 3.43 (XLOGP3), indicating moderate lipophilicity .

  • Solubility: 0.0327 mg/mL in water (ESOL), classifying it as poorly soluble .

  • Hydrogen Bonding: 2 acceptors and 1 donor, influencing membrane permeability .

Hypothesized Biological Activities

Anticancer Mechanisms

The dimethoxybenzamide group is structurally similar to kinase inhibitors (e.g., imatinib). Molecular docking studies suggest potential inhibition of EGFR (IC₅₀ ~50 nM in silico) by competing with ATP binding .

Table 2: Comparative Bioactivity of Thiazole Analogues

CompoundTargetIC₅₀/EC₅₀
N-Acetylthiazole derivativeEGFR Kinase48 nM
3-Chlorophenyl-thiazoleE. coli DNA gyrase4.2 µg/mL
This compoundEGFR (predicted)~50 nM*

*Computational prediction based on structural similarity .

Research Gaps and Future Directions

Required Studies

  • In Vitro Assays: Cytotoxicity screening against cancer cell lines (e.g., MCF-7, A549) and microbial strains.

  • ADMET Profiling: Metabolic stability, CYP450 inhibition, and bioavailability studies.

  • Structural Optimization: Modifying methoxy groups to improve solubility without compromising activity.

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